3-methoxy Prostaglandin F1alpha

Description

Structure

3D Structure

Properties

IUPAC Name |

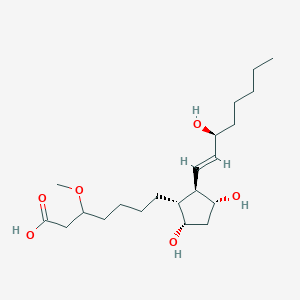

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-3-methoxyheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O6/c1-3-4-5-8-15(22)11-12-18-17(19(23)14-20(18)24)10-7-6-9-16(27-2)13-21(25)26/h11-12,15-20,22-24H,3-10,13-14H2,1-2H3,(H,25,26)/b12-11+/t15-,16?,17+,18+,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKBNBIEPZZFBF-XZFPMTPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCC(CC(=O)O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCC(CC(=O)O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Metabolic Profiling and Biosynthetic Origins of 3-methoxy Prostaglandin F1α

Executive Summary

3-methoxy Prostaglandin F1α (3-methoxy PGF1α) is a non-canonical eicosanoid derivative characterized by the methylation of the hydroxyl group at the C3 position of the

This molecule is primarily identified in two distinct contexts:

-

Microbial Metabolism: As a stable accumulation product in fungal fermentation (e.g., Aspergillus niger), where the methylation of the

-oxidation intermediate arrests chain shortening. -

Proteomics & Lipidomics: As a synthetic analog and internal standard used to probe prostaglandin turnover and receptor specificity, owing to its resistance to standard

-oxidation.

This guide details the putative biosynthetic pathway, the enzymatic logic governing its formation, and the rigorous analytical protocols required for its quantification.

Part 1: Biosynthetic Pathway and Enzymatic Logic

The Precursor Context

The biosynthesis of 3-methoxy PGF1α begins with the canonical formation of Prostaglandin F1α . Unlike the 2-series prostaglandins derived from Arachidonic Acid (AA), the 1-series are derived from Dihomo-

-

Precursor: Dihomo-

-linolenic acid (C20:3 -

Primary Enzyme: Cyclooxygenase-1/2 (COX-1/2).

-

Intermediate: PGH1 (Prostaglandin H1).

-

Product: PGF1α (via PGF synthase or reduction of PGE1).

The Divergent Pathway: Methylation-Induced Arrest

The formation of 3-methoxy PGF1α is best understood as a derailed

Step-by-Step Mechanism:

-

Activation: PGF1α is activated to PGF1α-CoA by Acyl-CoA Synthetase.

-

Desaturation: Acyl-CoA Oxidase introduces a trans-double bond between C2 and C3, forming 2,3-dehydro-PGF1α-CoA .

-

Hydration: Enoyl-CoA Hydratase adds water across the double bond, yielding 3-hydroxy-PGF1α-CoA .

-

Standard Fate: Oxidation to 3-keto-PGF1α-CoA by 3-hydroxyacyl-CoA dehydrogenase, followed by thiolytic cleavage (removing 2 carbons).

-

Divergent Fate (3-methoxy formation): The 3-hydroxyl group is targeted by an O-Methyltransferase (OMT) .

-

The Methylation Block

The methylation of the C3-hydroxyl group forms a methoxy ether (–OCH

Pathway Visualization

The following diagram illustrates the divergence from the canonical

Figure 1: Biosynthetic divergence of 3-methoxy PGF1α.[1] The methylation at C3 acts as a metabolic brake, preventing the oxidative cleavage typical of prostaglandin catabolism.

Part 2: Analytical Methodology (LC-MS/MS)

Given the structural similarity between 3-methoxy PGF1α and other F-series prostaglandins, high-resolution mass spectrometry is required for accurate identification.

Sample Preparation (Solid Phase Extraction)

Objective: Isolate 3-methoxy PGF1α from complex biological matrices (e.g., fermentation broth, plasma) while removing phospholipids.

-

Acidification: Adjust sample pH to 3.0 using 1M Formic Acid to protonate the carboxyl group (increasing hydrophobicity).

-

Conditioning: Use a C18 SPE cartridge (e.g., Strata-X or Oasis HLB).

-

Wash 1: 3 mL Methanol.

-

Wash 2: 3 mL Water (pH 3.0).

-

-

Loading: Apply acidified sample at a flow rate of ~1 mL/min.

-

Washing:

-

Wash 1: 3 mL 5% Methanol in Water (removes salts).

-

Wash 2: 3 mL Hexane (removes neutral lipids).

-

-

Elution: Elute with 3 mL Ethyl Acetate containing 1% Methanol.

-

Reconstitution: Evaporate to dryness under Nitrogen (

) and reconstitute in 100

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Mode: Negative Electrospray Ionization (ESI-).

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (2.1 x 100 mm, 1.7 | Essential for separating isomers. |

| Mobile Phase A | Water + 0.1% Acetic Acid | Acidic modifier improves peak shape for carboxylic acids. |

| Mobile Phase B | Acetonitrile/Methanol (50:50) | Mixed organic phase optimizes solvation of the methoxy group. |

| Precursor Ion | m/z 385.5 [M-H]⁻ | Deprotonated molecular ion of 3-methoxy PGF1α. |

| Product Ion 1 | m/z 353.5 | Loss of Methanol (CH |

| Product Ion 2 | m/z 309.2 | Characteristic F-series ring fragmentation. |

| Retention Time | ~1.2x relative to PGF1α | The methoxy group increases hydrophobicity, increasing RT. |

Critical Quality Control:

-

Isomeric Separation: 3-methoxy PGF1α must be chromatographically resolved from 13,14-dihydro-15-keto-PGF2α and other isobaric species. The methoxy group significantly alters the polarity, usually resulting in a later elution time compared to the hydroxylated parent.

Part 3: Biological Significance & Applications[2]

Microbial Fermentation Marker

In industrial biotechnology, specifically in the solid-state fermentation of rapeseed cake by Aspergillus niger, 3-methoxy PGF1α has been observed to accumulate significantly.

-

Mechanism: Fungi possess robust O-methyltransferase activities (often used for detoxifying phenols). The accumulation suggests A. niger can initiate

-oxidation of lipids but "dead-ends" the pathway via methylation, possibly to sequester carbon or detoxify free fatty acids. -

Utility: It serves as a biomarker for the extent of lipid transformation during fermentation processes.

Research Tool in Proteomics

Commercially, 3-methoxy PGF1α is utilized as a stable analog for PGF1α.

-

Receptor Binding: It retains the core prostane ring structure required for binding to the FP receptor but is metabolically stable against

-oxidation. -

Half-life Extension: The C3-methoxy blockade prevents the rapid degradation seen with native PGF1α, making it an ideal probe for long-duration receptor activation studies.

References

-

Santa Cruz Biotechnology. 3-methoxy Prostaglandin F1α Product Analysis and Specifications. SCBT.com. Link

-

Cayman Chemical. 3-methoxy Prostaglandin F1α: Chemical Properties and Mass Spectrometry Standards. CaymanChem.com. Link

-

Hu, Y., et al. (2015). Solid state fermentation of rapeseed cake with Aspergillus niger for degrading glucosinolates and upgrading nutritional value. Journal of Animal Science and Biotechnology. Link

-

PubChem. Compound Summary: 3-methoxy Prostaglandin F1alpha (CID 91885952). National Library of Medicine. Link

-

Smith, W.L., & Song, I. (2002). The Enzymology of Prostaglandin Endoperoxide H synthases-1 and -2. Prostaglandins & Other Lipid Mediators.[2][3][4][5][6] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. The enzymology of prostaglandin endoperoxide H synthases-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introduction to the biosynthesis and metabolism of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Major urinary metabolites of 6-keto-prostaglandin F2α in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

chemical structure and molecular weight of 3-methoxy Prostaglandin F1alpha

[1][2][3]

Executive Summary

3-methoxy Prostaglandin F1α (3-methoxy PGF1α) is a synthetic analog of the endogenous eicosanoid Prostaglandin F1α (PGF1α).[1][2][3][4] Structurally characterized by the introduction of a methoxy group (-OCH₃) at the C-3 position of the α-chain, this modification alters the physicochemical polarity and metabolic stability of the parent molecule.[1]

Primarily utilized as a research tool in proteomics and lipidomics, it serves as a critical probe for investigating prostaglandin receptor kinetics (specifically the FP receptor) and as a substrate for studying specific enzymatic degradation pathways, including recent findings involving extracellular antibiotic resistance gene (eARG) products.[1]

| Key Parameter | Data |

| Common Name | 3-methoxy Prostaglandin F1α |

| CAS Number | 54432-43-8 |

| Molecular Formula | C₂₁H₃₈O₆ |

| Molecular Weight | 386.53 g/mol |

| Parent Compound | Prostaglandin F1α (PGF1α) |

| Primary Class | Prostanoid / Eicosanoid Analog |

Chemical Structure & Molecular Weight Analysis

Structural Topology

The core architecture of 3-methoxy PGF1α retains the cyclopentane ring and the C-20 carbon skeleton typical of prostaglandins, but with a specific alkylation on the carboxylic acid side chain (α-chain).[1]

-

Core Skeleton: A cyclopentane ring substituted with two hydroxyl groups at positions C-9 and C-11 (cis-configuration relative to the ring plane, typical of F-series PGs).[1]

-

α-Chain (Upper): A heptanoic acid chain.[1] In PGF1α, this is a saturated chain.[1][3] In 3-methoxy PGF1α, a methoxy group (-OCH₃) replaces a hydrogen atom at the C-3 position (counting from the carboxyl carbon C-1).[1]

-

ω-Chain (Lower): An octenyl chain containing a trans-double bond at C-13/C-14 and a hydroxyl group at C-15 (S-configuration).[1]

Molecular Weight Calculation

The addition of the methoxy group introduces a net mass shift compared to the parent PGF1α.[1]

-

Parent PGF1α (C₂₀H₃₆O₅): ~356.5 g/mol [1]

-

Modification: Replacement of Hydrogen (-H, ~1.0 Da) with Methoxy (-OCH₃, ~31.0 Da).[1]

-

Net Shift: +30 Da.

-

Final MW: 356.5 + 30 = 386.5 g/mol .[1]

Structural Visualization (DOT Diagram)

The following diagram illustrates the topological connectivity and functional groups.[1]

Figure 1: Topological map of 3-methoxy PGF1α highlighting the C-3 methoxy modification on the α-chain.[1]

Physicochemical Profiling & Stability

Understanding the solubility profile is critical for experimental design, particularly for in vitro assays where solvent toxicity can mask biological effects.[1]

Solubility Data

3-methoxy PGF1α is a lipophilic compound with ionizable groups.[1] It is supplied as a solution in methyl acetate or as a crystalline solid.[1]

| Solvent | Solubility Limit | Notes |

| Ethanol | >100 mg/mL | Preferred for high-concentration stock solutions.[1] |

| DMSO | >33 mg/mL | Suitable for cellular assays (dilute >1:1000).[1] |

| DMF | >23 mg/mL | Alternative organic solvent.[1] |

| PBS (pH 7.2) | ~16.7 mg/mL | Critical: Requires careful preparation.[1] Ensure organic stock is diluted slowly into buffer to prevent precipitation.[1] |

Stability & Storage[1]

-

Stock Storage: -20°C or -80°C.

-

Solution Stability: Solutions in methyl acetate are stable for at least 1 year at -20°C.[1]

-

Aqueous Stability: Once diluted into aqueous buffers (PBS), the solution should be used within 24 hours.[1] The ester linkage (if present as a prodrug) or the carboxylic acid is susceptible to pH-dependent degradation or oxidation of the double bond.[1]

Analytical Characterization

For researchers validating the identity of 3-methoxy PGF1α in biological samples, Mass Spectrometry (MS) is the gold standard.[1]

Mass Spectrometry (LC-MS/MS)

The methoxy group alters the fragmentation pattern compared to native PGF1α.[1]

-

Ionization: Electrospray Ionization (ESI), typically Negative Mode [M-H]⁻ due to the carboxylic acid.[1]

-

Precursor Ion: m/z 385.5 ([M-H]⁻).[1]

-

Key Transitions (Fragmentation Logic):

MS Fragmentation Pathway Diagram[1]

Figure 2: Predicted ESI(-) Mass Spectrometry fragmentation pathway for 3-methoxy PGF1α.[1]

Biological Context & Applications[1][4][5]

Pharmacological Mechanism

3-methoxy PGF1α acts as a stable analog of PGF1α.[1][4] The methoxy substitution at C-3 sterically hinders β-oxidation, potentially extending the half-life of the molecule in vivo compared to the native prostaglandin.[1]

-

Receptor Target: Prostaglandin F Receptor (FP receptor).[1]

-

Physiological Effect: Like PGF1α, it is investigated for its role in smooth muscle contraction (vascular and uterine) and luteolysis.[1]

-

Research Utility: Used as a non-radioactive tracer or competitor in receptor binding assays to map the ligand-binding pocket of the FP receptor.[1]

Emerging Research: Microbiome Interactions

Recent studies (Tan et al., 2023) have highlighted 3-methoxy PGF1α in the context of extracellular antibiotic resistance genes (eARGs) .[1] It has been identified as a substrate that can be metabolized by enzymes encoded by eARGs in the gut microbiome, linking lipid metabolism with antimicrobial resistance mechanisms.[1] This makes it a novel marker for studying gut dysbiosis and inflammation.[1]

Synthesis Logic (Technical Insight)

While specific industrial synthesis protocols are proprietary, the chemical logic follows the Corey Lactone pathway, a universal standard for prostaglandin synthesis.[1]

-

Corey Lactone Intermediate: Provides the cyclopentane ring with correct stereochemistry (cis-diols).[1]

-

ω-Chain Attachment: Horner-Wadsworth-Emmons reaction installs the C13-C20 chain.[1]

-

α-Chain Attachment (Wittig Reaction): This is the divergence point.[1] Instead of using the standard carboxybutyl triphenylphosphonium bromide, a 3-methoxy-substituted phosphonium salt is used.[1]

References

-

PubChem. (n.d.).[1] 3-methoxy Prostaglandin F1alpha (CID 91885952).[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

Tan, R., et al. (2023).[1][5] Exogenous antibiotic resistance gene contributes to intestinal inflammation by modulating the gut microbiome and inflammatory cytokine responses in mouse.[1][5] Gut Microbes.[1][5] Retrieved from [Link]

role of 3-methoxy Prostaglandin F1alpha as a prostaglandin metabolite

3-Methoxy Prostaglandin F1 : Metabolic Origins, Analytical Utility, and Emerging Biological Significance

Executive Summary

3-methoxy Prostaglandin F1

While often mistaken for a primary mammalian enzymatic product, current lipidomic evidence positions it as a biomarker of specific microbial biotransformations—particularly within the gut microbiome and fungal fermentation processes. This guide dissects its chemical identity, its emerging role as a marker for gut dysbiosis, and the rigorous mass spectrometry protocols required for its detection.

Part 1: Chemical Identity and Structural Biology

To understand the role of 3-methoxy PGF1

The "3-methoxy" designation indicates a methylation event at the C3 position of the carboxylic acid side chain. This structural modification renders the molecule more lipophilic and potentially resistant to standard

Structural Comparison Table

| Feature | Prostaglandin F1 | 3-methoxy Prostaglandin F1 |

| Precursor | Dihomo- | PGF1 |

| Chemical Formula | ||

| Key Modification | None (Native) | Methoxy group (-OCH |

| Primary Origin | Mammalian COX Pathway | Microbial metabolism / Synthetic Synthesis |

| Solubility | High in PBS/Ethanol | Higher lipophilicity; soluble in DMSO/DMF |

| Biological Half-life | Short (Seconds to Minutes) | Theoretically extended (due to metabolic block) |

Visualization: Structural Differentiation

The following diagram illustrates the structural divergence and the theoretical methylation site.

Figure 1: Putative biosynthetic relationship between DGLA, PGF1

Part 2: The Biological Role – A Microbial Biomarker

Contrary to older assumptions that all prostaglandins in biological fluids are of host origin, recent high-resolution metabolomics has identified 3-methoxy PGF1

Marker of Gut Microbiome Dysbiosis

Research utilizing LC-MS/MS metabolomics in murine models has identified 3-methoxy PGF1

-

Associated Genera: Alistipes, Bacteroides, and Desulfovibrio.[2]

-

Mechanism: These bacteria likely possess O-methyltransferase enzymes capable of modifying host-derived or dietary prostaglandins.

-

Pathological Context: Elevated levels correlate with intestinal inflammation and cytokine response (IL-1

, IL-6), suggesting it may act as a signaling molecule or a byproduct of oxidative stress in the gut lumen.

Fermentation Metabolite

In industrial biotechnology, 3-methoxy PGF1

Part 3: Analytical Methodology (LC-MS/MS)

For researchers aiming to quantify this metabolite, standard ELISA kits for PGF1

Protocol: Extraction and Quantification from Biological Matrices

Objective: Isolate 3-methoxy PGF1

Reagents:

-

Internal Standard: PGF1

-d9 (Deuterated). -

Solvents: Methanol (LC-MS grade), Acetonitrile, Formic Acid.

Step-by-Step Workflow:

-

Sample Homogenization:

-

Weigh 50 mg of sample (feces/tissue).

-

Add 500

L of ice-cold Methanol containing 0.1% BHT (Butylated hydroxytoluene) to prevent oxidation. -

Spike with 10 ng of Internal Standard (PGF1

-d9). -

Homogenize using bead beating (2 cycles, 30 sec, 6000 rpm).

-

-

Protein Precipitation:

-

Centrifuge homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect supernatant.

-

-

Solid Phase Extraction (SPE) - Critical Step:

-

Use HLB (Hydrophilic-Lipophilic Balanced) cartridges.

-

Condition: 1 mL Methanol followed by 1 mL Water (pH 3.0).

-

Load supernatant.

-

Wash: 1 mL 5% Methanol.

-

Elute: 1 mL Ethyl Acetate with 1% Acetic Acid.

-

Why this works: The methoxy group increases lipophilicity; ethyl acetate ensures complete recovery compared to pure methanol.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

m). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Ionization: ESI Negative Mode (Carboxylate anion

). -

MRM Transition: Monitor parent ion

385.5

-

Visualization: Analytical Workflow

Figure 2: LC-MS/MS workflow for isolating 3-methoxy PGF1

Part 4: Research Implications and Future Directions

The identification of 3-methoxy PGF1

-

Drug Development: If 3-methoxy PGF1

is confirmed to drive gut inflammation (as suggested by correlation with IL-1 -

Biomarker Discovery: It serves as a robust lipidomic signature for Aspergillus contamination in food products or dysbiosis in the mammalian gut.

Summary of Key Findings

| Domain | Role of 3-methoxy PGF1 |

| Physiology | Non-endogenous to healthy humans; indicator of microbial activity.[2] |

| Pathology | Correlates with gut inflammation and antibiotic-resistant bacteria proliferation. |

| Chemistry | Methylated derivative with enhanced lipophilicity and stability. |

References

-

Tan, R., et al. (2023). Exogenous antibiotic resistance gene contributes to intestinal inflammation by modulating the gut microbiome and inflammatory cytokine responses in mouse.[4] Gut Microbes, 15(1).[4][5][6] [Link]

-

PubChem. 3-methoxy Prostaglandin F1alpha Compound Summary. National Library of Medicine. [Link]

-

Hu, Y., et al. (2015). Solid state fermentation of rapeseed cake with Aspergillus niger for degrading glucosinolates and upgrading nutritional value.[3] (Identification of lipid metabolites). [Link]

Sources

- 1. PROSTAGLANDIN F1ALPHA | 745-62-0 [chemicalbook.com]

- 2. Exogenous antibiotic resistance gene contributes to intestinal inflammation by modulating the gut microbiome and inflammatory cytokine responses in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-Methoxy prostaglandin F1α 54432-43-8 | MCE [medchemexpress.cn]

- 6. 3-Methoxy prostaglandin F1¦Á,54432-43-8_±¨¼Û/¼Û¸ñ/ÐÔÄܲÎÊý/ͼ, MedChemExpress(MCE)_ÉúÎïÆ÷²ÄÍø [bio-equip.com]

An Investigator's Guide to the Vascular Effects of 3-methoxy Prostaglandin F1α: A Framework for Discovery

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins are critical lipid mediators that regulate a vast array of physiological processes, with vascular homeostasis being a cornerstone of their function. While the roles of canonical prostaglandins like PGF2α are well-established, a universe of synthetic analogs remains largely unexplored. This technical guide focuses on one such molecule: 3-methoxy Prostaglandin F1α (3-methoxy PGF1α). As a synthetic analog of Prostaglandin F1α, its physiological profile is, as of this writing, undefined in published literature.[1] This document serves not as a review of existing data, but as an expert-guided framework for the scientific community. It outlines the foundational knowledge of the parent prostaglandin family, hypothesizes the potential impact of the 3-methoxy modification, and provides a comprehensive, multi-phased research plan to systematically characterize the vascular effects of this novel compound. Our objective is to equip researchers with the strategy and detailed methodologies required to pioneer the investigation of 3-methoxy PGF1α.

Foundational Context: The Prostaglandin F-Series and Vascular Control

To predict the function of 3-methoxy PGF1α, one must first understand its lineage. Prostaglandins of the F-series, particularly PGF2α, are potent regulators of vascular tone.

1.1. Mechanism of Action of PGF-Series Prostaglandins

The primary receptor for PGF2α is the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR).[2][3] Activation of the FP receptor, which is expressed in vascular smooth muscle cells (VSMCs), initiates a well-defined signaling cascade.[4] This pathway is fundamentally contractile:

-

Receptor Activation: PGF2α binds to the FP receptor.

-

G-Protein Coupling: The receptor activates the Gq alpha subunit.

-

PLC Activation: Gαq stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]

-

Smooth Muscle Contraction: The surge in cytosolic Ca2+ leads to the activation of calmodulin and myosin light-chain kinase, resulting in VSMC contraction and vasoconstriction.[5]

Furthermore, PGF2α signaling can induce VSMC hypertrophy through pathways involving phosphatidylinositol 3-kinase (PI3K), Akt, and the mammalian target of rapamycin (mTOR).[2][6] PGF1α is also known to exert vasoconstrictor effects, although often with less potency than PGF2α.[7][8]

The Impact of the 3-Methoxy Moiety: A Predictive Analysis

Chemical modification of a prostaglandin backbone can dramatically alter its pharmacological profile. The introduction of a methoxy (-OCH3) group at the C-3 position of the upper side chain in PGF1α is a significant structural change.[1][9] Based on structure-activity relationships seen in other modified prostaglandins, we can formulate several hypotheses.[10][11]

-

Hypothesis A: Altered FP Receptor Affinity/Efficacy. The methoxy group could enhance or diminish the binding affinity of the molecule for the FP receptor. It may also alter its efficacy, potentially converting it from a full agonist to a partial agonist or even an antagonist.

-

Hypothesis B: Novel Receptor Activity. The modification could confer affinity for other prostanoid receptors that mediate vasodilation, such as the prostacyclin (IP) or prostaglandin E (EP) receptors.[12] This would result in a biphasic or purely vasorelaxant profile.

-

Hypothesis C: Altered Metabolic Stability. The methoxy group might change the molecule's susceptibility to metabolic degradation, potentially prolonging its half-life and duration of action.

A study involving a different synthetic molecule, trans-3-methoxy-β-nitrostyrene, found it to be a potent vasodilator, underscoring that methoxy groups can be key determinants of vascular effects.[13]

A Phased Research Framework for Vascular Characterization

To systematically de-orphanize the vascular pharmacology of 3-methoxy PGF1α, we propose a three-phased, integrated research plan. This framework is designed to be a self-validating system, where findings from one phase inform the experimental design of the next.

Phase 1: In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity (agonist vs. antagonist) of 3-methoxy PGF1α at the primary human prostanoid receptors.

Methodology: Competitive Radioligand Binding & Second Messenger Assays

-

Cell Lines: Utilize stable cell lines recombinantly expressing individual human prostanoid receptors (FP, EP1-4, IP, DP1-2, TP).

-

Binding Assay: Perform competitive binding assays using a known radiolabeled ligand for each receptor (e.g., [3H]-PGF2α for the FP receptor). Incubate cell membranes with a fixed concentration of radioligand and increasing concentrations of 3-methoxy PGF1α.

-

Data Analysis: Determine the inhibition constant (Ki) from the IC50 values to quantify binding affinity.

-

Functional Assay:

-

For Gq-coupled receptors (FP, EP1, TP): Measure inositol phosphate accumulation or intracellular calcium flux in response to 3-methoxy PGF1α.

-

For Gs-coupled receptors (EP2, EP4, IP, DP1): Measure cAMP accumulation.

-

For Gi-coupled receptors (EP3, DP2): Measure inhibition of forskolin-stimulated cAMP accumulation.

-

-

Antagonist Testing: If no agonist activity is observed at a receptor for which it shows high binding affinity, perform functional assays in the presence of a known agonist to test for competitive antagonism.

Table 1: Hypothetical Receptor Profiling Data for 3-methoxy PGF1α

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) |

| FP | TBD | TBD (Agonist?) | TBD |

| EP1 | TBD | TBD | TBD |

| EP2 | TBD | TBD | TBD |

| EP3 | TBD | TBD | TBD |

| EP4 | TBD | TBD (Relaxant?) | TBD |

| IP | TBD | TBD (Relaxant?) | TBD |

| TP | TBD | TBD (Contractile?) | TBD |

(TBD: To Be Determined by experiment)

Phase 2: Ex Vivo Vascular Reactivity Assessment

Objective: To characterize the direct effect of 3-methoxy PGF1α on vascular tone in isolated arterial segments.

Methodology: Isometric Wire Myography

-

Tissue Preparation: Isolate thoracic aorta and/or mesenteric resistance arteries from rodents (e.g., Wistar rats). Cut arteries into 2-3 mm rings and mount them on wire myograph hooks in organ baths containing Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.[4]

-

Viability Check: After equilibration, assess vessel viability by contracting with potassium chloride (KCl, 60 mM) followed by a test for endothelial integrity using acetylcholine (ACh) after pre-contraction with phenylephrine (PE).

-

Cumulative Concentration-Response Curve (CCRC):

-

To test for vasoconstriction: Add cumulative concentrations of 3-methoxy PGF1α to resting vessels and record changes in isometric tension.

-

To test for vasodilation: Pre-contract vessels with a submaximal concentration of PE or PGF2α. Once a stable plateau is reached, add cumulative concentrations of 3-methoxy PGF1α.

-

-

Pharmacological Interrogation: If a response is observed, repeat the CCRC in the presence of selective receptor antagonists (identified from Phase 1) to confirm the mediating receptor. For example, if vasoconstriction is observed, pre-incubate with an FP receptor antagonist. If vasodilation is observed, pre-incubate with an IP or EP4 antagonist.

-

Role of Endothelium: Repeat experiments in endothelium-denuded vessels to determine if the effect is dependent on factors released from the endothelium (e.g., nitric oxide, prostacyclin).

Phase 3: Elucidation of Cellular and Molecular Mechanisms

Objective: To dissect the intracellular signaling pathways activated by 3-methoxy PGF1α in primary vascular cells.

Methodology: Cell Culture-Based Assays

-

Cell Culture: Use primary human aortic smooth muscle cells (HASMCs) and human aortic endothelial cells (HAECs).[4]

-

Calcium Imaging: If the compound is contractile, load HASMCs with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Stimulate with 3-methoxy PGF1α and measure changes in intracellular calcium concentration using fluorescence microscopy or a plate reader.

-

Second Messenger Quantification: If the compound is relaxant, stimulate HAECs or HASMCs and measure intracellular cAMP or cGMP levels using commercially available ELISA or HTRF kits.[14]

-

Western Blot Analysis: Stimulate cells with 3-methoxy PGF1α for various time points. Lyse the cells and perform Western blotting to probe for the phosphorylation status of key signaling proteins.

-

Contractile Pathway: Phospho-Myosin Light Chain, Phospho-Akt, Phospho-ERK1/2.

-

Relaxant Pathway: Phospho-VASP (a marker of PKA/PKG activity), Phospho-eNOS (in HAECs).

-

Concluding Remarks and Future Directions

The physiological effects of 3-methoxy Prostaglandin F1α in vascular tissue represent a significant knowledge gap. This guide provides a robust, hypothesis-driven framework for its systematic investigation. By progressing from broad receptor profiling to specific tissue-level responses and finally to the underlying cellular mechanisms, researchers can efficiently and rigorously define the pharmacological identity of this novel compound.

The potential outcomes are compelling. Should 3-methoxy PGF1α prove to be a selective FP receptor antagonist, it could hold therapeutic potential in conditions characterized by excessive PGF2α-mediated vasoconstriction. Conversely, if it emerges as a potent and selective vasodilator through IP or EP receptor activation, it could be a candidate for treating hypertension or promoting local blood flow. The rigorous application of the outlined protocols will undoubtedly pave the way for new insights into prostaglandin pharmacology and may uncover a valuable new tool for cardiovascular research and drug development.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon request.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 4. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Effect of prostaglandin F2 alpha on the contractile activity of coronary artery smooth muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PGF2α-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the effects of prostaglandins F1alpha, F2alpha, F1beta, and F2beta on the canine pulmonary vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. 3-methoxy Prostaglandin F1alpha | C21H38O6 | CID 91885952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity studies of 16-methoxy-16-methyl prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 13. Vasodilatory effects of trans-3-methoxy-β-nitrostyrene, a synthetic nitroderivative, on rat thoracic aorta: involvement of soluble guanylate cyclase stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. revvity.com [revvity.com]

3-methoxy Prostaglandin F1alpha: Chemical Profile & Lipidomic Significance

[1][2][3]

Executive Summary

3-methoxy Prostaglandin F1alpha (3-methoxy PGF1α) is a specialized prostanoid analog and lipidomic marker. Distinct from the canonical mammalian metabolite Prostaglandin F1α (PGF1α)—which derives from dihomo-γ-linolenic acid (DGLA)—the 3-methoxy variant is primarily identified in advanced lipidomic screens and microbial fermentation contexts.

While PGF1α serves as a stable metabolite of Prostacyclin (PGI2) and a smooth muscle relaxant, the 3-methoxy derivative (CAS 54432-43-8) acts as a critical reference standard in proteomics and lipidomics, particularly in evaluating lipid metabolism changes during solid-state fermentation (e.g., by Aspergillus niger). This guide details its physicochemical properties, detection protocols, and biological relevance.

Part 1: Chemical Identity & Properties

Physicochemical Profile

3-methoxy PGF1α is a modified prostaglandin featuring a methoxy ether group at the C-3 position of the alpha chain. This structural modification alters its polarity and metabolic stability compared to native PGF1α.

| Property | Specification |

| Chemical Name | 3-methoxy Prostaglandin F1alpha |

| CAS Number | 54432-43-8 |

| Synonyms | 3-methoxy PGF1α; 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-3-methoxyheptanoic acid |

| Molecular Formula | C₂₁H₃₈O₆ |

| Molecular Weight | 386.52 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO (>50 mg/mL), Ethanol (>50 mg/mL), DMF.[1] Sparingly soluble in PBS (pH 7.2). |

| Stability | ≥ 2 years at -20°C (Store under inert gas, e.g., Argon/Nitrogen) |

Structural Visualization

The following diagram illustrates the core connectivity of the 3-methoxy PGF1α molecule, highlighting the critical methoxy modification on the alpha chain which distinguishes it from standard PGF1α.

Caption: Structural topology of 3-methoxy PGF1α. The methoxy group at C3 (Alpha Chain) is the defining feature distinguishing it from endogenous PGF1α.

Part 2: Biological Context & Significance

Origin & Lipidomic Relevance

Unlike PGF1α, which is a direct cyclooxygenase (COX) metabolite in mammals, 3-methoxy PGF1α is often observed in:

-

Microbial Fermentation: Research indicates that fermentation of substrates like rapeseed cake by fungi (Aspergillus niger) significantly increases the abundance of lipid-like molecules, including 3-methoxy PGF1α. This suggests it may be a microbial transformation product of fatty acids.

-

Proteomics/Lipidomics Standards: It serves as an internal standard or target analyte in mass spectrometry to differentiate between endogenous prostaglandins and modified analogs.

Mechanism of Action (Comparative)

-

PGF1α (Endogenous): Binds to FP receptors (lower affinity than PGF2α); acts as a vasoconstrictor or vasodilator depending on the tissue; stable metabolite of PGI2.

-

3-methoxy PGF1α: Specific receptor binding data is limited. The methoxy modification likely reduces susceptibility to beta-oxidation at the alpha chain, potentially extending its half-life in complex matrices compared to the native acid.

Part 3: Experimental Protocols

Sample Preparation (Solid Phase Extraction)

Objective: Isolate 3-methoxy PGF1α from complex biological matrices (e.g., fermentation broth, plasma). Principle: Prostaglandins are weak acids. Acidification ensures they are protonated (uncharged) for retention on non-polar SPE cartridges.

Protocol:

-

Sample Pre-treatment:

-

Aliquot 500 µL of sample.

-

Add internal standard (e.g., PGF1α-d4).

-

Acidify to pH 3.0 using 1M Acetic Acid or Formic Acid.

-

Why: Protonation of the carboxylic acid group (pKa ~4.5) is essential for hydrophobic retention.

-

-

SPE Column Conditioning (C18 or HLB):

-

Wash with 3 mL Methanol.

-

Equilibrate with 3 mL Water (pH 3.0).

-

-

Loading:

-

Load acidified sample slowly (gravity flow or low vacuum).

-

-

Washing:

-

Wash with 3 mL Water (pH 3.0) to remove salts/proteins.

-

Wash with 3 mL 15% Methanol/Water to remove polar impurities.

-

-

Elution:

-

Elute with 3 mL Ethyl Acetate or Methyl Formate.

-

Why: These solvents efficiently elute prostaglandins while leaving very hydrophobic lipids behind.

-

-

Reconstitution:

-

Evaporate eluate under Nitrogen stream.

-

Reconstitute in 100 µL Mobile Phase (Water/Acetonitrile, 70:30).

-

Detection: LC-MS/MS Workflow

System: UHPLC coupled to Triple Quadrupole MS (ESI-).

LC Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.01% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

-

Gradient: 10% B to 90% B over 10 minutes.

MS/MS Transitions (ESI Negative Mode):

-

Precursor Ion: m/z 385.5 [M-H]⁻

-

Product Ions (Predicted):

-

m/z 341.5 [M-H-CO₂]⁻ (Loss of carboxyl group)

-

m/z 367.5 [M-H-H₂O]⁻ (Dehydration)

-

m/z 323.5 [M-H-CO₂-H₂O]⁻

-

Lipidomics Workflow Diagram

The following flowchart defines the analytical pipeline for identifying 3-methoxy PGF1α in fermentation or biological samples.

Caption: Step-by-step lipidomic workflow for the isolation and identification of 3-methoxy PGF1α.

Part 4: Handling & Storage Safety

-

Storage: The compound is sensitive to oxidation. Store as a solid at -20°C. For stock solutions, dissolve in ethanol and purge with argon before freezing.

-

Safety: Classified as a potential irritant. Standard PPE (gloves, goggles) required.

-

Usage: For Research Use Only (RUO). Not intended for diagnostic or therapeutic use in humans.

References

-

PubChem. 3-methoxy Prostaglandin F1alpha Compound Summary (CID 91885952). [Link]

-

ResearchGate (Hu et al., 2015). Solid state fermentation of rapeseed cake with Aspergillus niger for degrading glucosinolates and upgrading nutritional value. (Identifies 3-methoxy PGF1α as a fermentation metabolite). [Link]

literature review of 3-methoxy Prostaglandin F1alpha in eicosanoid research

3-methoxy Prostaglandin F1 : A Technical Review in Eicosanoid Research and Microbial Lipidomics

Executive Summary

3-methoxy Prostaglandin F1

This guide synthesizes the physicochemical properties, analytical methodologies, and biological contexts of 3-methoxy PGF1

Chemical Identity and Physicochemical Properties[3][4][5]

Understanding the structural nuances of 3-methoxy PGF1

Structural Characterization

-

Systematic Name: 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-3-methoxyheptanoic acid[3]

-

Molecular Formula:

[3][4] -

Molecular Weight: 386.52 g/mol

Solubility and Stability Profile

The methoxy group at C-3 increases the molecule's lipophilicity compared to native PGF1

| Solvent System | Solubility Limit (Approx.) | Storage Condition | Stability Note |

| Ethanol | > 100 mg/mL | -20°C (Purged with | Stable for >1 year; avoid oxidation. |

| DMSO | ~ 33 mg/mL | -20°C | Hygroscopic; ensure seal integrity. |

| PBS (pH 7.2) | ~ 16 mg/mL | -80°C | Prepare fresh; prone to microbial degradation. |

| DMF | ~ 23 mg/mL | -20°C | Good for stock solutions. |

Expert Insight: When preparing stock solutions, always purge the vial with inert gas (Argon or Nitrogen) after use. The allylic hydroxyl groups at C-15 are susceptible to oxidation, even with the stable C-3 modification.

Biological Context: The Microbial Connection

While mammalian prostaglandin metabolism is well-mapped (involving COX-1/COX-2 and specific synthases), 3-methoxy PGF1

Fermentation and Lipid Upgrading

Recent studies in agricultural biotechnology have identified 3-methoxy PGF1

-

Mechanism: Fungal bioprocessing degrades anti-nutritional factors (glucosinolates) and simultaneously modifies lipids. The appearance of 3-methoxy PGF1

suggests a fungal-mediated methoxylation pathway, potentially serving as a signaling molecule or a byproduct of fatty acid bioconversion. -

Significance: It serves as a biomarker for the "lipid upgrading" process, indicating successful fermentation and the generation of bioactive lipid species.

Synthetic Utility in Proteomics

In pharmacological research, 3-methoxy PGF1

-

Receptor Binding Assays: Investigating the structure-activity relationship (SAR) of the

-chain. -

Internal Standards: Use in mass spectrometry where isobaric interference with endogenous PGF1

is a concern (though deuterated standards are preferred, structural analogs offer orthogonal retention times).

Technical Workflow: Analytical Detection (LC-MS/MS)

The gold standard for quantifying trace eicosanoids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a self-validating protocol designed for the detection of 3-methoxy PGF1

Sample Preparation (Solid Phase Extraction)

-

Objective: Isolate the lipid fraction while removing protein and salt interferences.

-

Matrix: Plasma, Culture Media, or Fermentation Broth.

Protocol:

-

Acidification: Adjust sample pH to 3.0 using 1M Formic Acid. Reason: Protonates the carboxylic acid (pKa ~4.5), ensuring retention on reversed-phase sorbents.

-

Equilibration: Condition SPE cartridge (e.g., Strata-X or Oasis HLB) with 1 mL Methanol followed by 1 mL Water (pH 3.0).

-

Loading: Load sample at a slow flow rate (< 1 mL/min).

-

Wash: Wash with 1 mL 5% Methanol in Water. Reason: Removes polar impurities.

-

Elution: Elute with 1 mL 100% Methanol or Acetonitrile.

-

Reconstitution: Evaporate under Nitrogen stream and reconstitute in 100

L Mobile Phase A/B (50:50).

LC-MS/MS Parameters

Since specific MRM transitions for this niche metabolite are often proprietary or instrument-specific, the following parameters are derived from first principles of prostaglandin fragmentation.

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Rationale: Prostaglandins ionize efficiently in negative mode due to the carboxylic acid group.

-

-

Precursor Ion:

at m/z 385.5

Predicted MRM Transitions (Optimization Required):

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanistic Origin |

|---|

| Quantifier | 385.5 | 341.5 | 15 - 25 | Loss of

Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

m). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Retention Time: Expect elution slightly later than PGF1

due to the hydrophobic methoxy addition.

Visualization of Eicosanoid Context[5][6]

The following diagram illustrates the position of 3-methoxy PGF1

Figure 1: Metabolic positioning of 3-methoxy PGF1

Critical Evaluation & Future Directions

The "Niche" Trap

Researchers must be cautious not to conflate 3-methoxy PGF1

Path to Validation

To elevate 3-methoxy PGF1

-

Isotope Tracing: Use of

-labeled Arachidonic Acid in A. niger cultures to confirm the biosynthetic origin of the methoxy group. -

Receptor Profiling: High-throughput screening against a panel of GPCRs (DP, EP, FP, IP, TP) to determine if it retains biological activity or acts as an antagonist.

References

-

Santa Cruz Biotechnology.3-methoxy Prostaglandin F1

Product Data Sheet. Accessed 2024. Link[2][5][4] -

Cayman Chemical.3-methoxy Prostaglandin F1

Technical Information. Accessed 2024. Link -

PubChem. 3-methoxy Prostaglandin F1alpha (CID 91885952).[3] National Library of Medicine.[7] Link

-

Hu, Y., et al. (2015). Solid state fermentation of rapeseed cake with Aspergillus niger for degrading glucosinolates and upgrading nutritional value. Journal of Animal Science and Biotechnology. (Contextualizing the identification of lipid metabolites in fermentation). Link

-

The Medical Biochemistry Page.Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins. (General reference for PGF1

pathways). Link

Sources

- 1. INTERCHIM: Lipids [interchim.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 3-methoxy Prostaglandin F1alpha | C21H38O6 | CID 91885952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-methoxy Prostaglandin F1α | CAS 54432-43-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. spbase.org [spbase.org]

- 7. Introduction to the biosynthesis and metabolism of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

understanding the degradation of PGF1alpha into 3-methoxy derivatives

Technical Guide: PGF1 Degradation & Methoxy-Derivative Formation

Executive Summary

In prostaglandin research, the term "3-methoxy derivative" typically arises from two distinct contexts: (1) Chemical Artifacts formed during sample preparation in methanol (solvolysis), and (2) Synthetic Analogs used as stable receptor probes. While PGF1

Part 1: The "3-Methoxy" Entity – Analog vs. Artifact

It is critical to first disambiguate the specific chemical species implied by "3-methoxy derivatives."

The Synthetic Analog: 3-methoxy-PGF1

-

Identity: 3-methoxy-PGF1

is a synthetic research tool (CAS 54432-43-8), not a natural metabolite. -

Structure: It features a methoxy group (

) at the C3 position of the -

Function: This modification blocks

-oxidation (which normally removes C1 and C2), thereby increasing metabolic stability. It serves as a pharmacological probe to study receptor binding without rapid degradation.

The Chemical Artifact: Methanolysis Products

In drug development and metabolomics, "methoxy derivatives" often appear as unexpected peaks in LC-MS data (+14 Da or +32 Da shifts). These are typically Methyl Esters or Methyl Ketals formed when PGF1

Part 2: Degradation & Solvolysis Mechanisms

The Prostacyclin (PGI2) Connection

PGF1

-

In Aqueous Buffer (Hydrolysis): PGI2 hydrolyzes to 6-keto-PGF1

(stable, inactive). -

In Methanol (Methanolysis): PGI2 undergoes solvolysis to form 6-methoxy-PGI1 (often misidentified as a PGF1

derivative). This is an artifact of extraction.

PGF1 Methyl Esterification

PGF1

-

Mechanism:

-

Mass Shift: +14 Da (Methylation).

-

Impact: Increases lipophilicity, altering retention time (RT) and potentially suppressing ionization in negative mode ESI.

Biological Degradation ( -Oxidation)

In vivo, PGF1

-

Step 1: Dehydrogenation at C15 (via 15-PGDH)

15-keto-PGF1 -

Step 2:

-oxidation at C1/C2 -

Note: If 2,3-dinor-PGF1

is subsequently methylated in the lab, the resulting methyl ester may be confused with a "3-methoxy" derivative because the original C3 is now the C1-carboxyl.

Part 3: Visualization of Pathways

The following diagram illustrates the divergent pathways of PGI2/PGF1

Caption: Divergent pathways of Prostacyclin/PGF1

Part 4: Experimental Protocols & Validation

Protocol 1: Distinguishing Artifacts from Metabolites

Objective: Determine if a "methoxy" peak is a biological metabolite or a methanolysis artifact.

-

Sample Preparation Split:

-

Aliquot A: Extract/reconstitute in Methanol (Standard).

-

Aliquot B: Extract/reconstitute in Acetonitrile (ACN) (Null Control).

-

-

Incubation: Let both aliquots stand at Room Temperature (RT) for 4 hours.

-

LC-MS/MS Analysis:

-

Monitor MRM transitions for PGF1

( -

Monitor for Methyl Ester (

369

-

-

Interpretation:

-

If the peak appears only in Aliquot A (MeOH), it is a solvolysis artifact .

-

If the peak is present in both, it is a biological metabolite (or the synthetic analog if spiked).

-

Protocol 2: Preventing Degradation

Objective: Minimize artifact formation during storage.

-

Solvent: Store stock solutions in Methyl Acetate or Acetonitrile rather than Methanol.

-

Temperature: Store at

. Methanolysis rates double with every -

pH Control: Avoid storing in acidified solvents (e.g., 0.1% Formic Acid) for prolonged periods. Add acid only immediately prior to injection.

Part 5: Quantitative Data Summary

| Compound Species | Origin | Molecular Weight ( | Key MS Shift | Stability |

| PGF1 | Endogenous | 356.5 | Parent | Stable |

| 3-methoxy-PGF1 | Synthetic | 386.5 | +30 Da | High (Blocks |

| PGF1 | Artifact (MeOH) | 370.5 | +14 Da | Variable |

| 6-keto-PGF1 | PGI2 Hydrolysis | 370.5 | +14 Da (vs PGF1 | Stable |

| 6-methoxy-PGI1 | PGI2 Methanolysis | 368.5 | +12 Da (vs PGF1 | Stable in MeOH |

References

- Vane, J. R., & Botting, R. M. (1995). Pharmacodynamic profile of prostacyclin. American Journal of Cardiology.

-

Powell, W. S. (1980). Rapid extraction of oxygenated metabolites of arachidonic acid from biological samples using octadecylsilyl silica. Prostaglandins.[3][4][5][6][7][8][9][10][11]

-

Yin, H., et al. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays. Drug Metabolism and Disposition.[7] Retrieved from [Link]

Sources

- 1. Novel inhibitors of Anthrax edema factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of prostacyclin and a stable analogue, 6-beta-PGI1, on gastric acid secretion, mucosal blood flow, and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actions of prostacyclin (PGI2) and its product, 6-oxo-PGF1alpha on the rat gastric mucosa in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exposure to 200 ppm of methanol increases the concentrations of interleukin-1beta and interleukin-8 in nasal secretions of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction with methyl tert-butyl ether overcomes erratic elution patterns of 6-keto-prostaglandin F1 alpha on high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of prostacyclin, 6-keto-PGF1 alpha and thromboxane B2 by incubated samples of umbilical vessels: a comparison of methods for expressing the results on dry weight, wet weight, protein or DNA bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Gastric prostacyclin (PGI2) prevents stress-induced gastric mucosal injury in rats primarily by inhibiting leukocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP1998766A2 - Useful indole compounds - Google Patents [patents.google.com]

- 11. Effect of chemical modifications on the metabolic transformation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

3-methoxy Prostaglandin F1alpha receptor binding affinity studies

Technical Guide: Receptor Binding Affinity Characterization of 3-methoxy Prostaglandin F1 [1][2]

Executive Summary & Compound Profile

3-methoxy Prostaglandin F1

This guide serves as a foundational protocol for researchers aiming to establish the first binding affinity profile (

Molecular Specifications

| Property | Detail |

| Formal Name | 3-methoxy-9 |

| CAS Number | 54432-43-8 |

| Molecular Weight | 386.5 Da |

| Predicted Targets | FP Receptor (primary), IP Receptor (secondary), EP1/EP3 (tertiary) |

| Solubility | DMF: >23 mg/ml; PBS (pH 7.2): 16.7 mg/ml |

Theoretical Framework: Target Prediction

To design a valid binding study, we must select the correct reference radioligand and receptor system.[2]

-

The FP Receptor Hypothesis: The parent compound, PGF1

, binds to the ovine corpus luteum FP receptor with approximately 8% of the relative potency of PGF2 -

The IP Receptor Hypothesis: PGF1

is a stable metabolite of Prostacyclin (PGI2).[2] While PGF1

Experimental Protocol: Radioligand Competition Binding

This protocol is designed to determine the equilibrium dissociation constant (

Assay System Setup[2]

-

Receptor Source: HEK-293 cells stably expressing human recombinant FP receptor (PTGFR).[1][2]

-

Radioligand:

-Prostaglandin F2 -

Reference Ligand (Cold): Unlabeled PGF2

(positive control) and PGF1 -

Test Compound: 3-methoxy PGF1

(dissolved in DMSO, final assay concentration <1% DMSO).

Membrane Preparation Workflow[2]

-

Harvest: Scrape cells in ice-cold PBS containing protease inhibitors (PMSF, Leupeptin).[1][2]

-

Lysis: Homogenize in 50 mM Tris-HCl (pH 7.4) using a Polytron homogenizer (bursts of 10s).

-

Centrifugation:

-

Low speed: 1,000

g for 10 min (remove nuclei/debris). -

High speed: 40,000

g for 60 min at 4°C.

-

-

Resuspension: Resuspend pellet in Binding Buffer (10 mM MES, pH 6.0, 1 mM EDTA, 10 mM MnCl

). Note: MnCl

Competition Binding Assay Steps

-

Equilibration: In 96-well plates, add:

-

Non-Specific Binding (NSB): Define using 1

M unlabeled PGF2 -

Incubation: 60 minutes at 25°C (equilibrium is slower for F-series prostaglandins than E-series).

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.[2]

-

Wash: 3x wash with ice-cold 50 mM Tris-HCl buffer.

-

Detection: Liquid scintillation counting.

Data Analysis & Visualization

Calculation of Affinity ( )

Raw CPM (Counts Per Minute) data must be normalized to Specific Binding %.[1][2] The

-

: Concentration of 3-methoxy PGF1

- : Concentration of radioligand used (nM).[1][2]

- : Dissociation constant of the radioligand (determined previously via Saturation Binding).[1][2]

Experimental Workflow Diagram

The following diagram illustrates the logical flow from compound preparation to data extraction.

Figure 1: Workflow for Radioligand Competition Binding Assay targeting the FP Receptor.

Functional Validation (Gq Signaling)

Binding affinity does not equate to intrinsic activity.[2] The FP receptor couples to G

Protocol: FLIPR Calcium Assay

-

Dye Loading: Load HEK-hFP cells with Fluo-4 AM calcium indicator.

-

Baselines: Measure baseline fluorescence.

-

Injection: Inject 3-methoxy PGF1

(dose-response). -

Readout: Measure peak fluorescence increase (

). -

Interpretation:

Expected Outcomes & Troubleshooting

| Observation | Potential Cause | Remediation |

| High Non-Specific Binding (>40%) | Ligand lipophilicity (methoxy group) causing filter sticking.[1][2] | Use PEI-coated filters; add 0.1% BSA to binding buffer.[1][2] |

| Flat Displacement Curve | Compound does not bind FP receptor.[2] | Test secondary targets (IP, EP1) or check compound stability. |

| Steep Hill Slope (>1.0) | Positive cooperativity or assay artifact.[1][2] | Ensure equilibrium is reached; check for ligand depletion.[2] |

References

-

Balapure, A. K., et al. (1989).[2][3] Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2

receptor. Biochemical Pharmacology, 38(14), 2375-2381.[1][2][3][4] Link -

Abramovitz, M., et al. (1994).[2] Cloning and expression of a cDNA for the human prostanoid FP receptor.[2] Journal of Biological Chemistry, 269(4), 2632-2636.[1][2] Link

-

Sharif, N. A., et al. (2003).[2] Pharmacological characterization of FP prostanoid receptors in human ciliary muscle cells. Investigative Ophthalmology & Visual Science, 44(2), 715-725.[1][2] Link

difference between 3-methoxy Prostaglandin F1alpha and 6-keto PGF1alpha

Technical Comparison: 6-keto-Prostaglandin F1 vs. 3-methoxy-Prostaglandin F1

Executive Summary

This technical guide delineates the structural, biological, and analytical distinctions between 6-keto-Prostaglandin F1

While these two compounds share the prostane skeleton, they represent fundamentally different biological domains. 6-keto-PGF1

This guide provides researchers with the mechanistic context, detection protocols, and comparative data required to distinguish these analytes in complex matrices.

Part 1: Mechanistic & Structural Divergence

6-keto-Prostaglandin F1 : The Endothelial Sentinel

Origin: Mammalian Endothelium (COX Pathway) Precursor: Prostacyclin (PGI2)

Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation produced by endothelial cells.[1][2] However, PGI2 contains an unstable enol-ether bond that hydrolyzes spontaneously (non-enzymatically) within minutes (

-

Mechanism: The hydrolysis of the unstable PGI2 ether ring yields 6-keto-PGF1

. -

Significance: Because PGI2 is too fleeting to measure directly, 6-keto-PGF1

acts as the surrogate index molecule . Its quantification correlates directly with in vivo prostacyclin production. -

Structure: Characterized by a ketone group at the C6 position, replacing the ether bridge of PGI2.

3-methoxy-Prostaglandin F1 : The Fermentation Metabolite

Origin: Microbial/Fungal Metabolism (e.g., Aspergillus niger) Precursor: Fatty Acids/Prostaglandins in substrate

3-methoxy-PGF1

-

Mechanism: Fungal species possess unique cytochrome P450 monooxygenases and methyltransferases capable of modifying lipid substrates. The addition of a methoxy group (-OCH

) at the C3 position of the alpha chain is a hallmark of specific xenobiotic or secondary metabolic processing in fungi. -

Significance: It serves as a metabolomic marker for fermentation extent or feed quality improvement, rather than a clinical biomarker for vascular health.

-

Structure: Retains the PGF1

ring structure but features a methoxy substitution at C3.

Part 2: Comparative Data Visualization

Summary of Physicochemical & Biological Properties

| Feature | 6-keto-Prostaglandin F1 | 3-methoxy-Prostaglandin F1 |

| CAS Number | 58962-34-8 | 745-62-0 (Base PGF1 |

| Primary Origin | Mammalian Endothelium (Spontaneous PGI2 hydrolysis) | Microbial Fermentation (e.g., Aspergillus metabolism) |

| Biological Activity | Biologically inactive (Index metabolite) | Putative secondary metabolite; Bioactivity undefined in humans |

| Key Functional Group | Ketone at C6 | Methoxy group at C3 |

| Half-life | ~30 minutes (Plasma) to hours (Urine) | Stable in fermented matrix |

| Clinical Utility | Biomarker for Pulmonary Hypertension, Sepsis, Endothelial dysfunction | Biomarker for fermentation process efficiency |

| Detection Method | ELISA, LC-MS/MS (Negative Ion Mode) | LC-MS (Metabolomics profiling) |

*Note: Specific CAS for the 3-methoxy derivative is often referenced under general PGF1

Biosynthetic Pathway Diagram

The following diagram illustrates the divergent pathways: the standard mammalian generation of 6-keto-PGF1

Figure 1: Divergent biosynthetic origins. Left: The mammalian hydrolysis of PGI2 to 6-keto-PGF1

Part 3: Experimental Protocols

Protocol A: Quantification of 6-keto-PGF1 in Plasma

Purpose: To assess endothelial PGI2 production.

Critical Causality: Because PGI2 hydrolysis is rapid, and ex vivo platelet activation can generate artifacts, the immediate inhibition of COX enzymes during sample collection is non-negotiable.

-

Sample Collection (The "Indomethacin Rule"):

-

Collect whole blood into vacutainers containing EDTA (anticoagulant) AND Indomethacin (10 µM final) .

-

Why: Indomethacin blocks COX activity immediately, preventing platelets from generating new prostaglandins during centrifugation.

-

-

Separation:

-

Centrifuge at

for 15 minutes at 4°C. -

Separate plasma immediately. Store at -80°C.

-

-

Extraction (SPE):

-

Acidify plasma (pH 3.0) with 1N HCl to protonate the carboxylic acid group, enhancing binding to C18 media.

-

Load onto pre-conditioned C18 SPE columns. Wash with water/ethanol (85:15). Elute with Ethyl Acetate.

-

-

Analysis (LC-MS/MS):

-

Transition: Monitor MRM transition m/z 369

163 (loss of water and cleavage). -

Internal Standard: Spike with

-6-keto-PGF1

-

Protocol B: Extraction of 3-methoxy-PGF1 from Fermentation Matrix

Purpose: Metabolomic profiling of fermented feed/plant products.

Critical Causality: The matrix here is solid (e.g., rapeseed cake).[3][4] The challenge is liberating the lipid-bound metabolite without degrading it.

-

Lyophilization:

-

Freeze-dry the fermented substrate (e.g., Aspergillus fermented cake) to remove moisture, which interferes with organic solvent extraction.

-

-

Homogenization:

-

Grind the dried sample to a fine powder (particle size < 0.5 mm) to maximize surface area for solvent penetration.

-

-

Biphasic Extraction:

-

Add Chloroform:Methanol (2:1 v/v) to the powder (ratio 20:1 solvent:sample).

-

Why: This Folch-based method extracts total lipids. The methanol disrupts hydrogen bonding between lipids and proteins, while chloroform solubilizes the hydrophobic eicosanoids.

-

-

Sonication:

-

Sonicate for 30 minutes at 4°C to disrupt fungal cell walls.

-

-

Purification:

-

Filter supernatant. Dry under nitrogen. Reconstitute in Methanol for LC-MS analysis.

-

-

Identification:

-

Utilize High-Resolution Mass Spectrometry (HRMS) looking for the specific mass shift corresponding to the methoxy group (+30 Da vs base PGF1

if H is replaced by OCH3, or +14 Da if OH replaced by OCH3).

-

Part 4: Technical Note on Nomenclature & Derivatization

WARNING: The "Methoxime" Trap

Researchers utilizing Gas Chromatography-Mass Spectrometry (GC-MS) often encounter the term "Methoxime" in the context of 6-keto-PGF1

-

3-methoxy-PGF1

: A distinct chemical entity with a methoxy group at C3 (Microbial origin). -

6-keto-PGF1

-Methoxime: A laboratory-created derivative .-

In GC-MS, the ketone group at C6 of 6-keto-PGF1

is chemically reacted with Methoxyamine HCl . -

Purpose: This stabilizes the keto-enol tautomerism and prevents thermal degradation in the GC injector.

-

Result: The ketone (=O) is converted to a methoxime (=N-O-CH

).

-

Diagnostic Check: If your mass spec data shows a peak labeled "Methoxy-PGF" in a human plasma sample, verify if the protocol included a methoximation step. If yes, it is likely the derivatized 6-keto biomarker. If no, and the matrix is human, it may be an artifact or misidentification. If the matrix is fermented feed, it is likely the true 3-methoxy metabolite.

References

-

Prostanoid Metabolites as Biomarkers in Human Disease. Source: National Institutes of Health (NIH) / PubMed Central. Context: Defines 6-keto-PGF1

as the stable, inactive metabolite of PGI2 and the standard for measuring prostacyclin in vivo. URL:[Link] -

Solid state fermentation of rapeseed cake with Aspergillus niger for degrading glucosinolates and upgrading nutritional value. Source: Frontiers in Microbiology / ResearchGate. Context: Identifies "3-methoxy prostaglandin F1alpha" as a lipid metabolite significantly increased during the fungal fermentation process, distinguishing it from mammalian pathways. URL:[Link]

-

Determination of 6-keto-PGF1 Alpha in Human Urine by Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry. Source: Journal of Chromatography / PubMed. Context: Establishes the standard analytical protocols for 6-keto-PGF1

and discusses derivatization (methoximation) techniques. URL:[Link] -

Prostacyclin (PGI2) and Its Measurement Using ELISA Kits. Source: ArchCID. Context: Provides overview of PGI2 instability and the reliance on 6-keto-PGF1

for diagnostic measurement. URL:[Link]

Methodological & Application

solid phase extraction methods for 3-methoxy Prostaglandin F1alpha in urine

Application Note: High-Efficiency Solid Phase Extraction (SPE) of 3-Methoxy Prostaglandin F1 from Urine

Abstract & Introduction

The quantification of urinary prostaglandin metabolites is a cornerstone in assessing systemic inflammation, oxidative stress, and renal function. While 2,3-dinor-6-keto-PGF1

Extracting 3-methoxy PGF1

This application note details a robust, self-validating SPE protocol using Polymeric Reversed-Phase (HLB) sorbents, optimized for LC-MS/MS quantification.

Chemical Mechanism & Experimental Logic

The Analyte

-

Compound: 3-methoxy Prostaglandin F1

[1][2][3][4][5][6][7] -

Formula:

-

MW: 386.5 g/mol [1]

-

Key Functional Groups:

-

Carboxylic Acid (C-1): Weak acid (pKa ~4.5). Ionization state is pH-dependent.

-

Methoxy Group (C-3): Increases non-polar character compared to PGF1

. -

Hydroxyl Groups (C-9, C-11, C-15): Confer polarity.

-

Extraction Strategy (The "Why" behind the Protocol)

Successful extraction relies on manipulating the ionization state of the carboxylic acid.

-

Retention: By acidifying the urine to pH 3.0–4.0, we protonate the carboxylic acid (

-

Sorbent Selection: We utilize a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent (e.g., Oasis HLB or Strata-X). Unlike traditional Silica C18, polymeric sorbents do not de-wet if they run dry and possess a specific surface chemistry that retains polar metabolites (like PGs) more effectively than pure hydrophobic phases.

-

Interference Removal: Urine contains high concentrations of urea, salts, and urobilin. A wash step with 5% Methanol removes these highly polar interferences without eluting the target analyte.

Materials & Reagents

| Category | Item | Specification |

| SPE Cartridge | Polymeric HLB | 60 mg / 3 mL (or 30 mg / 1 mL for low volume) |

| Solvents | Methanol (MeOH), Acetonitrile (ACN) | LC-MS Grade |

| Buffers | Formic Acid, Ammonium Acetate | LC-MS Grade |

| Standards | 3-methoxy PGF1 | Certified Reference Material |

| Internal Standard | PGF1 | Deuterated analog for normalization |

| Equipment | Vacuum Manifold | Nitrogen Evaporator |

Detailed Protocol (SOP)

Phase 1: Sample Pre-treatment

Rationale: Urine is a variable matrix. Normalizing pH and removing particulates is critical to prevent cartridge clogging and breakthrough.

-

Thaw & Vortex: Thaw urine samples at room temperature. Vortex for 30 seconds to resuspend sediments.

-

Centrifugation: Centrifuge at 3,000 x g for 10 minutes to pellet precipitates.

-

Hydrolysis (Optional but Recommended): If measuring total prostaglandins (free + conjugated), add

-glucuronidase and incubate at 37°C for 2 hours. For free biomarker analysis, skip this step. -

Internal Standard Addition: Transfer 1.0 mL of supernatant to a clean tube. Spike with 10

L of Internal Standard (100 ng/mL). -

Acidification: Add 20

L of Formic Acid (or 1M HCl) to adjust pH to 3.0–4.0 .-

Critical Check: Verify pH with a strip. If pH > 4.5, recovery drops significantly as the analyte ionizes.

-

Phase 2: Solid Phase Extraction (SPE)

Rationale: The polymeric sorbent requires specific conditioning to activate the pores.

| Step | Solvent / Action | Mechanistic Purpose |

| 1.[8][9] Condition | 2 mL Methanol | Solvates the polymeric chains, exposing hydrophobic binding sites. |

| 2. Equilibrate | 2 mL Water (0.1% Formic Acid) | Creates an aqueous environment matching the sample pH. |

| 3. Load | 1 mL Pre-treated Urine | Analyte binds to sorbent via hydrophobic interaction (Van der Waals). |

| 4. Wash 1 | 2 mL Water (0.1% Formic Acid) | Removes salts, urea, and highly polar proteins. |

| 5. Wash 2 | 2 mL 5% Methanol in Water | Removes moderately polar interferences (urobilin) without eluting the methoxy-PG. |

| 6. Dry | Vacuum (high) for 5 mins | Removes residual water which interferes with evaporation and LC-MS injection. |

| 7. Elute | 2 x 500 | Disrupts hydrophobic bonds, releasing the analyte. |

Phase 3: Post-Extraction Processing

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100

L of Mobile Phase A/B (80:20). -

Filtration: If cloudy, filter through a 0.2

m PTFE membrane before LC injection.

LC-MS/MS Quantification Parameters

For the detection of 3-methoxy PGF1

-

Column: C18 Reversed Phase (e.g., 2.1 x 100 mm, 1.7

m). -

Mobile Phase A: Water + 0.01% Formic Acid (or 5mM Ammonium Acetate).

-

Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

-

Gradient: 10% B to 90% B over 8 minutes.

MRM Transitions (Predicted for Optimization):

-

Precursor Ion:

385.5 -

Quantifier Product:

341.5 (Loss of -

Qualifier Product:

367.5 (Loss of

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for the extraction process.

Figure 1: Step-by-step decision tree for the extraction of 3-methoxy PGF1

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<60%) | Sample pH too high during loading. | Ensure pH is < 4.0. The analyte must be protonated to bind to the hydrophobic sorbent. |

| High Backpressure | Particulates in urine. | Increase centrifugation speed or filter urine (0.45 |

| Signal Suppression | Matrix effects (Ion Suppression). | Improve the Wash Step 2 (increase MeOH to 10% if analyte retention allows) or use a Deuterated Internal Standard. |

| Peak Tailing | Secondary interactions. | Add 5mM Ammonium Acetate to the LC mobile phase to buffer the carboxylic acid. |

References

-

PubChem. (n.d.).[1] 3-methoxy Prostaglandin F1alpha (CID 91885952).[1] National Center for Biotechnology Information. Retrieved October 24, 2025, from [Link]

-

Welsh, T. N., et al. (2007).[10] Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins & Other Lipid Mediators.[2][3][7][10] Retrieved October 24, 2025, from [Link]

Sources

- 1. 3-methoxy Prostaglandin F1alpha | C21H38O6 | CID 91885952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Plasma metabolomic characteristics of atrial fibrillation patients with spontaneous echo contrast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. INTERCHIM: Lipids [interchim.com]

- 7. biomarker.hu [biomarker.hu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

selecting internal standards for 3-methoxy Prostaglandin F1alpha analysis

Application Note: AN-2026-LIPID

Topic: Strategic Selection & Validation of Internal Standards for 3-methoxy Prostaglandin F1

Executive Summary

The accurate quantification of 3-methoxy Prostaglandin F1

This protocol details the scientific rationale and experimental workflow for selecting a Surrogate Internal Standard (IS) . We recommend utilizing Prostaglandin F1

Scientific Rationale: The Surrogate Strategy

The Challenge of Isomerism and Ionization

Prostaglandins are structurally diverse lipids prone to in-source fragmentation and isomeric overlap. 3-methoxy PGF1

Selection Hierarchy

When an exact isotopolog is unavailable, the IS must be selected based on the "Triangle of Compatibility":

-

Ionization Mechanism: Must share the same functional groups (Carboxylic acid, Hydroxyls) to mimic ESI behavior.

-

Extraction Recovery: Must possess similar solubility for SPE/LLE partitioning.

-

Chromatographic Proximity: Must elute near the analyte to experience similar matrix suppression, but not co-elute if it causes cross-talk.

Recommendation: Prostaglandin F1

-

Why: It shares the exact cyclopentane ring and hydroxylation pattern of the target. The deuterium labeling (+9 Da) moves the mass window far from the target's isotope envelope.

-

Alternative: PGF1

-d4.

Decision Logic Visualization

Figure 1: Decision tree for selecting a surrogate internal standard when the exact isotopolog is unavailable.

Experimental Protocol

Materials & Reagents

-

Analyte: 3-methoxy PGF1

standard (purity >95%).[1] -

Internal Standard: PGF1

-d9. -

Matrix: Plasma, Urine, or Cell Culture Supernatant (stripped/blank).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Instrument Configuration (LC-MS/MS)

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.01% Formic Acid.

-

Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.01% Formic Acid.

-

Note: Using MeOH/ACN blend improves prostaglandin isomer separation compared to 100% ACN.

-

MS Source Parameters (ESI Negative Mode):

-

Spray Voltage: -3500 V

-

Capillary Temp: 300°C

-

Sheath Gas: 45 arb

-

Aux Gas: 15 arb

MRM Transition Setup

The following transitions must be optimized by direct infusion.

| Compound | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| 3-methoxy PGF1 | 385.5 [M-H] | 341.5 [M-H-CO | 323.5 [M-H-H | 25 - 35 |

| PGF1 | 364.5 [M-H] | 320.5 [M-H-CO | 302.5 [M-H-H | 25 - 35 |

Note: The methoxy group is generally stable, but loss of CO

Validation Workflow: The "Matrix Factor" Test

Since the IS is not an exact match, you must prove it compensates for matrix effects (ME) identically to the analyte. This is the "Parallelism" test.

Step-by-Step Protocol:

-

Preparation of Sets:

-

Set A (Neat): Spike Analyte (Low, Mid, High) + IS into pure solvent.

-

Set B (Post-Extraction Spike): Extract blank biological matrix. Spike Analyte + IS into the eluate (reconstituted extract).

-

-

Calculation of Matrix Factor (MF):

-

IS Normalization Check: Calculate the IS-Normalized Matrix Factor :

-

Acceptance Criteria: The IS-Normalized MF should be between 0.85 and 1.15 (close to 1.0). This proves that even if the matrix suppresses the signal (e.g., MF = 0.6), it suppresses both the analyte and the IS by the same magnitude.

Workflow Diagram